molecular formula C12H5BrO2 B14660244 4-Bromoacenaphthylene-1,2-dione CAS No. 43017-97-6

4-Bromoacenaphthylene-1,2-dione

Cat. No.: B14660244
CAS No.: 43017-97-6
M. Wt: 261.07 g/mol
InChI Key: CFMCFZLGEAHZCW-UHFFFAOYSA-N
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Description

4-Bromoacenaphthylene-1,2-dione is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a bromine atom at the 4th position and two ketone groups at the 1st and 2nd positions of the acenaphthylene ring It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoacenaphthylene-1,2-dione typically involves the bromination of acenaphthylene followed by oxidation. One common method is the bromination of acenaphthylene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromoacenaphthylene is then oxidized using an oxidizing agent like potassium dichromate to yield this compound .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the bromination of acenaphthylene in a reactor followed by oxidation in a separate reactor. The use of continuous flow reactors allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions: 4-Bromoacenaphthylene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromoacenaphthylene-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromoacenaphthylene-1,2-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components . The molecular targets include DNA and various enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Uniqueness: 4-Bromoacenaphthylene-1,2-dione is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity compared to its non-brominated counterparts .

Properties

CAS No.

43017-97-6

Molecular Formula

C12H5BrO2

Molecular Weight

261.07 g/mol

IUPAC Name

4-bromoacenaphthylene-1,2-dione

InChI

InChI=1S/C12H5BrO2/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)11(8)14/h1-5H

InChI Key

CFMCFZLGEAHZCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)C3=O)Br

Origin of Product

United States

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